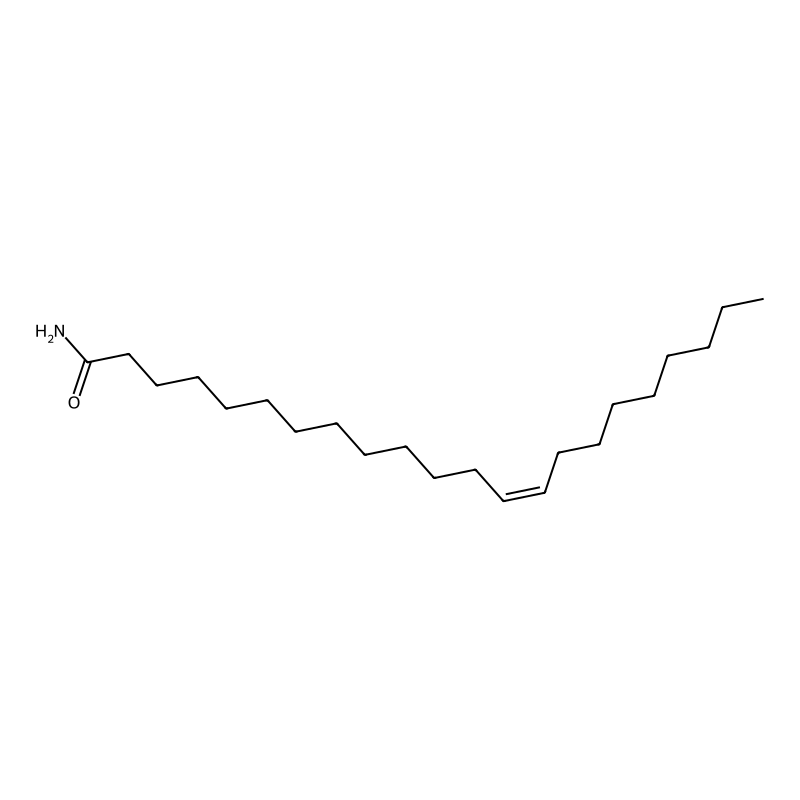

Erucamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Erucamide as a Slip Additive in Polymer Manufacturing

Erucamide's primary application in scientific research lies in the field of polymer manufacturing. Its exceptional slip properties, even at low concentrations, make it a highly valued slip additive. When incorporated into polymers like polyethylene and polypropylene, erucamide migrates to the surface during processing, creating a smooth and slippery layer. This reduces friction and improves the processing efficiency of polymers, making them easier to handle and manufacture .

Research efforts in this area focus on understanding erucamide's migration and distribution within polymers, its nanomechanical properties, and its interaction with the substrate surface chemistry. These studies aim to optimize the effectiveness of erucamide as a slip additive and develop new application possibilities .

Erucamide's Biological Activities and Potential Health Benefits

Beyond its industrial applications, erucamide possesses intriguing biological activities that are currently being explored by researchers. Studies have shown that erucamide can:

- Inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions .

- Modulate microglial function in the retina, potentially offering therapeutic avenues for neurovasculoglial degenerative retinal diseases .

Erucamide as a Research Tool in Cell Biology

Erucamide's ability to interact with specific cellular components makes it a valuable tool in cell biology research. Scientists have utilized erucamide in studies to:

Erucamide is characterized by its white, waxy solid form, typically appearing as flakes or beads. With a molecular formula of C22H43NO and a molecular weight of 337.58 g/mol, it is slightly soluble in alcohol and acetone but readily dissolves in isopropanol . This compound is notable for its high melting point of approximately 75-80 °C and thermal stability, making it suitable for various industrial applications .

As Slip Additive

Erucamide acts as a slip additive in plastics by migrating to the surface and reducing the coefficient of friction []. This allows for smoother operation during high-speed packaging processes [].

Antimicrobial Activity

Studies suggest erucamide exhibits antimicrobial activity against certain Gram-positive bacteria but not Gram-negative ones []. The mechanism might involve disrupting the bacterial cell membrane []. (Further research is needed to understand the specific mechanism)

Acetylcholinesterase Inhibition

Erucamide from radish leaves has been shown to inhibit acetylcholinesterase activity in rats []. This could have implications for memory function, but the exact mechanism and potential applications require further investigation [].

The synthesis of erucamide occurs through the reaction of erucic acid with anhydrous ammonia, resulting in the formation of the amide:

In environmental contexts, erucamide can react with hydroxyl radicals and ozone in the atmosphere, leading to its degradation . The estimated half-lives for these reactions are approximately 3.7 hours with hydroxyl radicals and 2.1 hours with ozone .

Erucamide has been identified as a metabolite in various biological systems, including humans and animals. Notably, it was first detected in the cerebrospinal fluid of sleep-deprived cats and has been shown to reduce mobility and awareness in rats . Additionally, it acts as an inhibitor of acetylcholinesterase, which may have implications for neurochemical pathways .

Erucamide can be synthesized through several methods:

- Direct Amide Formation: The primary method involves reacting erucic acid with ammonia under controlled conditions to yield erucamide .

- Novel Synthesis Routes: Recent studies have explored alternative synthesis routes that enhance selectivity and efficiency at room temperature, utilizing readily available reagents .

- Kinetic Studies: Kinetic investigations have been conducted to optimize the synthesis process by analyzing reaction conditions that affect yield and purity .

Erucamide serves multiple roles across various industries:

- Polymer Additive: It is widely used as a slip additive in plastic manufacturing to reduce friction coefficients in polyolefin films, enhancing their performance during high-speed packaging operations .

- Lubricants: Its properties make it suitable for use in lubricants and lubricant additives, contributing to improved handling characteristics .

- Analytical Standards: Erucamide is utilized as a standard for determining fatty acid amides in polyethylene packaging films through gas chromatography/mass spectrometry techniques .

Studies have indicated that erucamide interacts with various environmental factors. Its degradation products have been characterized using mass spectrometry, revealing insights into its stability and environmental impact when used as an additive in low-density polyethylene films . Additionally, its interactions with biological systems suggest potential effects on metabolic pathways due to its role as an acetylcholinesterase inhibitor.

Erucamide shares structural similarities with several other fatty acid amides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Oleamide | C18H35NO | Known for sleep-inducing properties |

| Palmitamide | C16H33NO | Exhibits anti-inflammatory effects |

| Stearamide | C18H37NO | Used in personal care products |

| Behenamide | C22H45NO | Has applications in cosmetics |

Uniqueness of Erucamide

Erucamide is unique due to its long unsaturated carbon chain (C22) and specific biological activity linked to its presence in cerebrospinal fluid. Unlike oleamide or palmitamide, which have different chain lengths and properties, erucamide's specific interactions within biological systems and its effectiveness as a slip agent set it apart from other fatty acid amides.

Erucamide was first identified in 1957 as a component of egg yolk and peanut extracts, where it exhibited anti-inflammatory properties. Early industrial applications emerged in the 1960s when its ability to reduce surface friction in polyolefin films was discovered. The compound’s synthesis pathway was standardized by the 1980s through ammonolysis of erucic acid, achieving yields exceeding 90% under optimized conditions.

A pivotal shift occurred in 2021 when atomic force microscopy (AFM) and synchrotron X-ray reflectivity (XRR) revealed its capacity to form oriented monolayers and bilayers on polypropylene surfaces, with molecular tails projecting outward to create hydrophobic interfaces. This nanostructural control directly correlates with its performance as a slip additive, reducing adhesive forces by 40–60% compared to untreated polymers.

Current Research Landscape and Scientific Significance

Contemporary studies span three domains:

- Materials Science: Erucamide modifies polymer crystallinity, enhancing ductility in polypropylene fibers by 23% while maintaining thermal stability up to 273°C.

- Plant Biology: It disrupts bacterial type III secretion systems, reducing Pseudomonas syringae virulence by 85% in Arabidopsis models.

- Neurochemistry: In retinal tissues, erucamide upregulates VEGF and IL-6 in microglia, suggesting neurotrophic functions.

Table 1: Key Physicochemical Properties of Erucamide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 337.58 g/mol | |

| Melting Point | 79–86°C | |

| Boiling Point | 210–270°C (at 1 atm) | |

| Solubility in Water | <0.01 g/L (20°C) | |

| LogP (Octanol-Water) | 8.8 |

Interdisciplinary Research Approaches and Methodologies

Advanced characterization techniques drive modern erucamide research:

- Nanomechanical Mapping: Peak force QNM quantifies adhesion reduction (0.5–1.2 nN vs. 2.3 nN for bare polypropylene).

- Kinetic Analysis: Pseudo-first-order rate constants (kₒbₛ) for synthesis optimization reach 9.8×10⁻³ min⁻¹ at 190°C.

- Omics Platforms: Photoaffinity labeling proteomics identified 14 microglial protein targets, including NF-κB regulators.

Traditional Industrial Synthesis Routes

Traditional industrial synthesis of erucamide relies primarily on the ammonolysis of erucic acid, a process that has been established for decades in commercial production [4] [32]. The conventional method involves the direct reaction of erucic acid with gaseous ammonia at elevated temperatures and pressures, typically operating at 200 degrees Celsius under pressures ranging from 345 to 690 kilopascals [4] [34]. This high-temperature, high-pressure approach represents the foundational technology for large-scale erucamide manufacturing.

The ammonolysis reaction follows a straightforward mechanism where erucic acid reacts with ammonia to form erucamide and water as a byproduct [32] [34]. Industrial implementations of this process typically achieve yields between 85 and 90 percent, making it economically viable for commercial production despite the energy-intensive conditions required [32]. The reaction time for complete conversion generally ranges from 3 to 6 hours, depending on the specific reactor design and operating parameters employed [38].

An alternative industrial approach utilizes urea as the nitrogen source instead of gaseous ammonia, offering several operational advantages [4] [31]. This urea-based synthesis operates at atmospheric pressure and reduced temperatures of approximately 190 degrees Celsius, significantly lowering the energy requirements compared to ammonia-based processes [4] [38]. The optimal conditions for urea-based synthesis involve a 1:4 molar ratio of erucic acid to urea, with catalyst concentrations of 3 percent by weight of erucic acid [4] [38]. Under these optimized conditions, the process achieves yields of up to 92 percent pure erucamide [4] [38].

Catalytic systems play a crucial role in traditional synthesis routes, with various catalyst formulations having been developed to enhance reaction efficiency [38]. The most effective catalyst system comprises a mixture of phosphorus pentoxide and diammonium hydrogen orthophosphate in equal proportions [38]. Alternative catalysts such as titanium isopropoxide and pure phosphorus pentoxide have been investigated, but these systems prove less economical compared to the phosphate-based catalyst combination [38].

Table 1: Traditional Industrial Synthesis Routes - Process Parameters

| Parameter | Ammonolysis with Ammonia | Urea-based Process | Enzymatic Process |

|---|---|---|---|

| Temperature (°C) | 200 | 190 | 60 |

| Pressure (kPa) | 345-690 | Atmospheric | Atmospheric |

| Reaction Time (h) | 3-6 | 3 | 48 |

| Catalyst Concentration (%) | N/A | 3 | 3 |

| Molar Ratio (Acid:Urea) | 1:excess NH3 | 1:4 | 1:4 |

| Yield (%) | 85-90 | 92 | 88.74 |

Enzymatic synthesis represents another established industrial approach, utilizing lipase-catalyzed ammonolysis under mild conditions [3] [31]. Candida antartica lipase, particularly the commercial preparation Novozym 435, demonstrates high efficiency in catalyzing the formation of erucamide from erucic acid and urea [3] [31]. This enzymatic process operates at 60 degrees Celsius under atmospheric pressure, with optimal conditions requiring a 1:4 molar ratio of erucic acid to urea and 3 percent catalyst loading [3] [31]. The reaction proceeds in tertiary-butyl alcohol as the organic solvent medium, achieving 88.74 percent yield of pure erucamide after 48 hours at 250 revolutions per minute [3] [31].

Table 5: Kinetic Parameters for Traditional Erucamide Synthesis

| Temperature (K) | Temperature (°C) | Rate Constant kobs (×10⁻³ min⁻¹) | Activation Energy |

|---|---|---|---|

| 423 | 150 | 5.3 | 32.53 ± 1.0 kJ/mol |

| 433 | 160 | 6.4 | |

| 443 | 170 | 7.1 | |

| 453 | 180 | 9.7 | |

| 463 | 190 | 9.8 |

Kinetic studies of the traditional synthesis reveal that the reaction follows second-order kinetics overall, with pseudo-first-order dependence on fatty acid concentration when urea is present in excess [38]. The activation energy for the urea-based synthesis has been determined to be 32.53 ± 1.0 kilojoules per mole, indicating moderate temperature sensitivity [38]. Rate constants increase linearly with temperature up to 190 degrees Celsius, beyond which further temperature increases provide diminishing returns [38].

Novel Photo-Fenton Process at Room Temperature

A revolutionary advancement in erucamide synthesis has emerged through the development of a novel photo-Fenton process that operates at room temperature with extraordinary selectivity [1] [2]. This innovative approach represents a paradigm shift from traditional high-temperature methods, utilizing acetonitrile as an off-the-shelf reagent to produce erucamide through photochemical activation [1] [2]. The process demonstrates extremely high selectivity exceeding 95 percent, making it one of the most selective synthetic routes available for erucamide production [1].

The photo-Fenton mechanism involves the generation of hydroxyl radicals through the interaction of iron catalysts with hydrogen peroxide under ultraviolet irradiation [1] [7]. These highly reactive hydroxyl radicals facilitate the transformation of acetonitrile into erucamide through a series of radical-mediated reactions that proceed efficiently at ambient temperature [1] [7]. The photochemical nature of the process eliminates the need for thermal energy input, representing a significant advancement in energy efficiency compared to conventional synthesis methods [1].

Table 2: Novel Photo-Fenton Process Characteristics

| Parameter | Value |

|---|---|

| Temperature (°C) | Room Temperature |

| Pressure | Atmospheric |

| Reaction Time | Short |

| Selectivity (%) | >95 |

| Substrate | Acetonitrile |

| Key Advantage | Green Chemistry Approach |

The operational simplicity of the photo-Fenton process distinguishes it from traditional industrial methods [1] [2]. The reaction requires only standard laboratory equipment and operates under atmospheric pressure, eliminating the need for specialized high-pressure reactors or extensive heating systems [1]. This accessibility makes the process particularly attractive for smaller-scale production or research applications where the infrastructure demands of traditional methods prove prohibitive [1].

Mechanistic investigations reveal that the photo-Fenton process proceeds through a complex series of radical intermediates [1] [7]. The initial photolysis of the iron-hydrogen peroxide system generates hydroxyl radicals that abstract hydrogen atoms from acetonitrile, leading to the formation of carbon-centered radicals [7]. These intermediates subsequently undergo coupling reactions and rearrangements that ultimately yield erucamide as the primary product [1].

The environmental benefits of the photo-Fenton approach extend beyond energy efficiency to include reduced waste generation and the use of benign starting materials [1] [2]. Acetonitrile, while requiring careful handling, represents a more environmentally acceptable feedstock compared to the high-temperature processes that generate significant thermal emissions [1]. The aqueous reaction medium and mild conditions minimize the formation of unwanted byproducts, contributing to improved atom economy and reduced environmental impact [1].

Microbial Production via Bacillus megaterium

Microbial synthesis of erucamide through Bacillus megaterium represents an emerging biotechnological approach that harnesses natural metabolic pathways for sustainable production [6] [10] [12]. This bacterium has demonstrated the intrinsic capability to produce erucamide as a secondary metabolite, offering the potential for renewable and environmentally friendly manufacturing processes [10] [12]. The discovery of erucamide production in Bacillus megaterium strain L2 has opened new possibilities for biotechnological applications in fatty acid amide synthesis [6] [10].

The metabolic pathway for erucamide production in Bacillus megaterium involves the enzymatic conversion of fatty acid precursors through a series of biochemical transformations [12] [13]. The bacterium utilizes endogenous fatty acid biosynthesis machinery to generate erucic acid precursors, which are subsequently converted to erucamide through amidation reactions catalyzed by bacterial enzymes [12] [13]. This natural production pathway operates under mild physiological conditions, contrasting sharply with the harsh conditions required for chemical synthesis [12].

Isolation and characterification studies have confirmed the production of erucamide by Bacillus megaterium L2 through gas chromatography-mass spectrometry analysis [10] [11] [12]. The compound was isolated from the ethyl acetate extract of the bacterial culture, along with other bioactive metabolites including behenic acid, palmitic acid, phenylacetic acid, and beta-sitosterol [12]. This represents the first reported isolation of erucamide from Bacillus megaterium, expanding the known range of metabolites produced by this versatile bacterium [12].

The production mechanism involves complex cellular processes that regulate fatty acid metabolism and amide formation [6] [10]. Membrane metabolism studies indicate that erucamide production is linked to changes in cell membrane composition and permeability [6] [10]. Gas chromatography-mass spectrometry analysis of cell membrane fatty acids reveals that the ratio of unsaturated to saturated fatty acid components increases significantly during erucamide production, from 0.893 to 1.856 [6] [10]. This compositional change enhances membrane fluidity and reduces rigidity, potentially facilitating the metabolic processes involved in erucamide synthesis [6] [10].

Optimization of Fermentation Conditions

Systematic optimization of fermentation conditions has proven essential for maximizing erucamide production in Bacillus megaterium cultures [6] [10] [11]. Initial fermentation studies established baseline production levels of 0.940 milligrams per liter under standard cultivation conditions [11]. Through comprehensive optimization strategies involving both univariate and multivariate approaches, researchers have achieved substantial improvements in erucamide yield [6] [11].

Medium composition optimization represents a critical factor in enhancing erucamide production [11]. The optimal fermentation medium comprises glucose at 5 grams per liter as the carbon source, peptone at 16.40 grams per liter as the nitrogen source, and sodium chloride at 3 grams per liter for osmotic balance [11]. This optimized medium composition resulted in a 39.03 percent increase in erucamide yield compared to the initial conditions, reaching 1.325 milligrams per liter [11].

Table 3: Bacillus megaterium Fermentation Optimization Results

| Parameter | Before Optimization | After Optimization | With Accelerants |

|---|---|---|---|

| Glucose (g/L) | 5 | 5 | 5 |

| Peptone (g/L) | 10 | 16.40 | 16.40 |

| NaCl (g/L) | 3 | 3 | 3 |

| Temperature (°C) | 30 | 34.8 | 34.8 |

| pH | 7.0 | 5.80 | 5.80 |

| Shaking Speed (rpm) | 150 | 150 | 150 |

| Erucamide Yield (mg/L) | 0.940 | 1.325 | 1.778 |

Physical cultivation parameters require precise control to achieve optimal erucamide production [6] [11]. The optimal temperature for fermentation is 34.8 degrees Celsius, representing a balance between bacterial growth rate and metabolic efficiency [11]. The pH optimum is 5.80, which maintains favorable conditions for both bacterial viability and erucamide biosynthesis [11]. Agitation at 150 revolutions per minute provides adequate oxygen transfer while minimizing mechanical stress on the bacterial cells [11].

Response surface methodology has been employed to systematically optimize multiple variables simultaneously [11]. This statistical approach identified optimal conditions through a three-factor experimental design incorporating peptone concentration, temperature, and pH as critical variables [11]. The response surface analysis revealed complex interactions between these parameters, with peptone concentration showing the strongest influence on erucamide production [11].

Accelerant addition represents an innovative strategy for further enhancing erucamide production beyond conventional optimization [6] [10]. The optimal accelerant combination includes 0.3 percent Tween 80, 0.004 percent calcium ions, 0.04 percent colza oil, and 0.02 percent chloroform [6] [10]. This accelerant mixture increased erucamide content to 1.778 milligrams per liter, representing a 32.59 percent improvement over the optimized medium alone and a 60.26 percent increase compared to pre-optimization conditions [6] [10].

The mechanism of accelerant action involves modulation of bacterial membrane properties and metabolic activity [6] [10]. Conductivity measurements, nucleic acid and protein content analysis, and beta-galactosidase activity assays demonstrate that accelerants significantly enhance cellular permeability without harming bacterial viability [6] [10]. These changes facilitate the transport of metabolites across the cell membrane, potentially improving both substrate uptake and product secretion [6] [10].

Green Chemistry Approaches to Erucamide Synthesis

Green chemistry principles have driven the development of environmentally sustainable approaches to erucamide synthesis, addressing the environmental concerns associated with traditional high-temperature, high-pressure industrial processes [20] [22] [23]. These approaches emphasize the reduction of hazardous substances, energy consumption, and waste generation while maintaining or improving synthetic efficiency [20] [23]. The integration of green chemistry principles into erucamide production represents a significant advancement toward sustainable manufacturing practices [20] [22].

Solvent-free synthesis methods represent one of the most significant green chemistry innovations in erucamide production [25] [26]. A novel solvent-free approach utilizes the direct reaction between stearyl primary amine and erucic acid in the presence of heterogeneous catalysts composed of solid strong acids, metatitanic acid, and chromatographic silica gel [25]. This method operates at temperatures between 170 and 210 degrees Celsius without requiring organic solvents, achieving conversion rates exceeding 98.5 percent [25]. The absence of solvents eliminates the need for solvent recovery and purification processes, significantly reducing environmental impact and production costs [25].

Table 4: Green Chemistry Approaches for Erucamide Synthesis

| Approach | Temperature (°C) | Environmental Impact | Energy Requirement | Yield (%) | Key Benefit |

|---|---|---|---|---|---|

| Photo-Fenton Process | Room Temp | Very Low | Low | >95 | Room temp operation |

| Enzymatic Synthesis | 60 | Low | Very Low | 88.74 | Mild conditions |

| Microbial Production | 34.8 | Very Low | Low | Variable | Renewable source |

| Solvent-Free Synthesis | 170-210 | Low | Medium | >98.5 | No solvents |

Enzymatic approaches utilizing lipases represent another cornerstone of green erucamide synthesis [26] [31]. The use of 1-monoacylglycerols as acyl donors in enzymatic amidation reactions provides an environmentally friendly alternative to toxic fatty acid chlorides and fatty acid vinyl esters [26]. This methodology achieves up to 96 percent yield of fatty amides under mild conditions, demonstrating superior efficiency compared to traditional chemical methods [26]. The enzymatic approach operates at moderate temperatures and atmospheric pressure, significantly reducing energy requirements compared to conventional thermal processes [26] [31].

Biotechnological production through microbial fermentation embodies the principles of green chemistry by utilizing renewable biological resources [6] [10] [12]. Bacillus megaterium fermentation operates under ambient pressure and moderate temperatures, requiring minimal energy input compared to chemical synthesis routes [6] [10]. The use of simple carbon and nitrogen sources such as glucose and peptone further enhances the sustainability profile of this approach [6] [11]. Additionally, the aqueous fermentation medium eliminates the need for organic solvents and reduces the generation of hazardous waste streams [6] [10].

The photo-Fenton process exemplifies green chemistry innovation through its operation at room temperature and atmospheric pressure [1] [2]. This photochemical approach eliminates the thermal energy requirements of conventional synthesis while achieving exceptional selectivity [1]. The use of readily available starting materials such as acetonitrile and the generation of minimal waste products align with green chemistry principles of atom economy and waste minimization [1] [2].

Catalyst design for green erucamide synthesis focuses on the development of recyclable and environmentally benign catalytic systems [25] [27]. Heterogeneous catalysts composed of supported solid acids offer advantages in terms of easy separation and potential for recycling [25]. These catalysts eliminate the need for homogeneous acid catalysts that require neutralization and generate salt waste [25]. The development of immobilized enzyme systems for lipase-catalyzed synthesis further enhances the green chemistry profile by enabling catalyst recovery and reuse [26] [31].

Process intensification strategies contribute to the green chemistry goals of erucamide synthesis by improving efficiency and reducing environmental impact [22] [24]. Microwave-assisted synthesis and ultrasonic activation represent examples of enabling technologies that enhance reaction rates while reducing energy consumption [22] [24]. These approaches often operate under milder conditions compared to conventional heating methods, contributing to improved safety profiles and reduced environmental impact [22] [24].

Surface migration of erucamide in polymeric systems occurs through well-characterized mechanisms that depend on molecular incompatibility with the host polymer matrix, concentration gradients, and thermodynamic driving forces. Chen et al. conducted comprehensive investigations using X-ray photoelectron spectroscopy, atomic force microscopy, and time-of-flight secondary ion mass spectrometry to monitor erucamide migration from nearly the instant of film formation to equilibrium [1]. The migration process exhibits rapid kinetics, with surface erucamide concentration reaching near equilibrium within the first two hours of film production based on X-ray photoelectron spectroscopy detection depth [1].

The molecular transport mechanism follows a two-step process involving dissolution in the amorphous polymer regions followed by diffusion to the surface. Wakabayashi et al. demonstrated that bleeding behavior is dominated by miscibility between erucamide and the polymer matrix rather than crystallinity effects [2]. This finding challenges earlier assumptions about the role of crystalline domains in controlling additive migration rates. The incompatibility between amphiphilic erucamide molecules and hydrophobic polyolefin polymers provides the primary thermodynamic driving force for surface segregation [3] [4].

Quantitative analysis of migration kinetics reveals that full surface coverage can be achieved within twenty minutes under optimal conditions, with early-stage observations showing crystalline domain growth attributed to the inherent crystalline morphology of erucamide on polymer film surfaces [1]. The migration rate depends significantly on temperature, with higher temperatures accelerating the process but also potentially inducing reverse migration back into the film bulk at elevated temperatures above 55°C [5].

Time-dependent accumulation studies using Fourier transform infrared microspectroscopy demonstrate that approximately 40% of the additive accumulates at film surfaces after 4.5 hours at 60°C, with the additive concentration profile initially uniform across the film thickness immediately after formation [6]. The pseudo-real-time experimental design allows for precise monitoring of surface concentration changes, revealing that the migration process involves both diffusion through the amorphous polymer matrix and subsequent surface restructuring [1].

| Study | Methodology | Key Finding | Migration Rate | Detection Method |

|---|---|---|---|---|

| Chen et al. 2007 | XPS, AFM, ToF-SIMS | Surface equilibrium reached within 2 hours of film production | Full coverage in 20 minutes | XPS detection depth |

| Wakabayashi et al. 2009 | Two-step transport model | Bleeding behavior dominated by miscibility rather than crystallinity | Variable with temperature | Mass loss measurement |

| Joshi & Hirt 1999 | FT-IR microspectroscopy | 40% of additive accumulates at film surfaces after 4.5h at 60°C | Time-dependent accumulation | Concentration profiling |

| Shuler et al. 2004 | ATR-FTIR, GC-MS | Temperature-induced migration back into film bulk | Reversible at 55°C | Surface concentration monitoring |

Nanostructure Formation on Varied Substrates

Erucamide nanostructure formation exhibits remarkable substrate-dependent behavior, with distinct morphologies observed on different surface chemistries. On polypropylene-coated substrates, erucamide forms continuous bilayer films with overlapping plate-like domains at concentrations ranging from 0.01 to 2 weight percent [4] [7]. The hydrophobic nature of polypropylene surfaces facilitates erucamide tail interaction, promoting dense molecular packing and continuous film formation with thicknesses ranging from 4 to 5 nanometers [4].

In contrast, hydrophilic silica surfaces promote the formation of patchy monolayers at low concentrations, transitioning to multilayer structures at higher concentrations [8] [9]. The morphological progression follows a concentration-dependent pathway: isolated patches of 30-200 nanometers lateral size at 0.01 weight percent, expanding to structures up to 1 micrometer at higher concentrations [4] [8]. This substrate-dependent behavior reflects the different interfacial energy relationships between erucamide headgroups and tails with polar versus nonpolar surfaces [4].

Polyethylene substrates exhibit intermediate behavior, with erucamide forming characteristic plate-like structures ranging from 0.3 to 10 micrometers in lateral dimensions [10]. The crystalline morphology of these structures contributes to their effectiveness in reducing surface friction, with plate-like erucamide crystals providing superior tribological performance compared to other morphologies [11] [12].

The nanostructure formation process involves nucleation and growth mechanisms that depend on both thermodynamic and kinetic factors. Complete surface coverage on polypropylene surfaces can be achieved at concentrations as low as 0.1 weight percent, significantly lower than the 2 weight percent required for comparable coverage on hydrophilic silica surfaces [4] [8]. This difference reflects the preferential interaction between erucamide hydrophobic tails and polypropylene surfaces, facilitating lower energy barrier for surface spreading and film formation [4].

| Substrate | Concentration Range | Morphology | Thickness (nm) | Lateral Size | Coverage Type |

|---|---|---|---|---|---|

| Polypropylene | 0.01-2 wt% | Continuous bilayer + domains | 4-5 | Up to 1 μm | Complete at 0.1 wt% |

| Silica | 0.01-2 wt% | Patchy monolayers to multilayers | 1.5-4.5 | 30-200 nm to 1 μm | Incomplete at low conc. |

| Polyethylene | 1000-5000 ppm | Plate-like structures | 4-6 | 0.3-10 μm | Partial coverage |

| Mixed substrates | Variable | Crystal domains | Variable | Variable | Concentration-dependent |

Molecular Orientation in Surface Layers

Molecular orientation analysis reveals consistent outward orientation of erucamide hydrophobic tails across diverse substrate systems, confirmed through multiple complementary analytical techniques. Peak Force Quantitative Nanomechanical Mapping demonstrates lower adhesive response on erucamide-covered regions compared to bare polymer surfaces, indicating hydrophobic tail exposure at the outermost molecular layer [4] [6]. This orientation provides the molecular basis for erucamide's effectiveness as a slip additive by presenting hydrophobic surfaces that reduce intermolecular friction [4].

Synchrotron X-ray reflectivity measurements combined with contact angle analysis provide definitive evidence for tail-outward orientation across different surface morphologies including bilayers and multilayers [4] [8]. The correlation between atomic force microscopy, X-ray reflectivity, and wettability measurements consistently supports this molecular arrangement, with rare occurrences of exposed hydrophilic headgroups observed only at the lowest erucamide concentrations [4] [8].

Molecular tilt angles exhibit polymorphic behavior, with two distinct forms identified: Form I structures displaying tilt angles of 48°±9° and Form II structures showing significantly higher tilt angles of 82°±2° [4]. These different orientations affect both the appearance and nanomechanical properties of the surface layers, with crystalline Form I structures exhibiting well-defined edges and different adhesive responses compared to the more amorphous Form II structures [4].

The molecular orientation mechanism involves hydrogen bonding between primary amide headgroups, facilitating dimer formation and subsequent network assembly [4] [8]. This hydrogen-bonded network provides structural stability while maintaining the energetically favorable tail-outward configuration that minimizes surface energy [4]. The dual donor and acceptor capacity of primary amide headgroups enables maximum hydrogen bond formation, promoting desirable molecular packing arrangements [4].

| System | Orientation | Evidence | Tilt Angle | Headgroup Exposure | Confirmation Method |

|---|---|---|---|---|---|

| PP-coated silica | Tails outward | AFM adhesion mapping | 48°±9° (Form I), 82°±2° (Form II) | Rare at low conc. | Peak Force QNM |

| Hydrophilic silica | Tails outward | XRR + contact angle | Variable | Only at 0.01 wt% | Synchrotron XRR |

| PE films | Tails outward | Surface energy measurements | Not specified | Minimal | Contact angle |

| PP fibers | Tails outward | QNM AFM | Variable | Edges only | Nanomechanical mapping |

Patchy Monolayers and Multilayer Structural Organizations

Erucamide surface organization exhibits a concentration-dependent hierarchy from isolated patches to complex multilayer assemblies. At the lowest concentrations (0.01 weight percent), isolated patches of monolayers and bilayers form with random spatial distribution, creating heterogeneous surface coverage with exposed substrate regions [4]. These patches typically measure 1.5 nanometers for monolayers and 4.5-5 nanometers for bilayers, corresponding closely to theoretical molecular dimensions [4].

Progressive concentration increases lead to the formation of continuous bilayer films (0.1 weight percent) that serve as foundation layers for subsequent multilayer growth [4]. The continuous bilayer exhibits uniform thickness of approximately 45-50 Angstroms, providing complete substrate coverage while maintaining the characteristic tail-outward molecular orientation [4]. Above this concentration, overlapping plate-like structures develop, creating multilamellar assemblies with 12-15 individual layers [4].

The multilayer organization follows a hydrogen-bonded network structure, with d-spacing values consistently ranging from 40.6 to 46.0 Angstroms for different systems [4] [7]. Coherence length measurements using synchrotron X-ray reflectivity reveal values of 510-541 Angstroms, indicating well-ordered crystalline domains extending through multiple bilayers [4]. The coherence length represents the lower limit of crystalline domain size perpendicular to the surface plane, providing quantitative measures of structural organization quality [4].

Paracrystalline disorder analysis indicates relatively low disorder parameters (0.0256-0.0281), confirming high structural quality in the multilayer assemblies [4]. The ordered structure results from the primary amide headgroup's ability to form extensive hydrogen-bonding networks, creating stable multilayer architectures that maintain structural integrity while providing effective surface modification [4] [13].

| Structure Type | Formation Conditions | Bilayer Thickness (Å) | Coherence Length (Å) | Number of Layers | Organization |

|---|---|---|---|---|---|

| Isolated patches | 0.01 wt% | 40-45 | Not determined | 1-2 | Random patches |

| Continuous bilayer | 0.1 wt% | 45-50 | 500-700 | 2-3 | Continuous + patches |

| Overlapping plates | 1-2 wt% | 40.6-46.0 | 510-541 | 12-15 | Stacked plates |

| Multilamellar | Blooming process | 40-50 | Variable | Variable | Hydrogen-bonded network |

Surface Coverage Dynamics and Kinetics

Surface coverage dynamics follow complex kinetic pathways that depend on concentration, temperature, and substrate chemistry. The initial coverage rate proceeds rapidly, with significant surface accumulation occurring within the first twenty minutes of exposure [1]. This rapid initial phase reflects the strong thermodynamic driving force for surface segregation due to erucamide-polymer incompatibility [1] [3].

Equilibrium coverage times vary significantly with system conditions, ranging from two hours for optimal migration conditions to several days for complete equilibration in bulk polymer matrices [1] [6]. The coverage percentage at equilibrium depends on initial loading, with near-complete coverage achievable under favorable conditions, while moderate loadings typically achieve 40-90% coverage depending on specific system parameters [6] [14].

The driving forces for surface coverage include incompatibility between erucamide and the polymer matrix, surface energy minimization, and concentration gradient effects [1] [3] [4]. Temperature plays a crucial role, with higher temperatures initially accelerating coverage but potentially inducing reverse migration at extreme temperatures above 55°C [5]. This temperature dependence reflects the balance between kinetic enhancement and thermodynamic stability of surface versus bulk phases [5].

Measurement methodologies for coverage dynamics include X-ray photoelectron spectroscopy for surface-sensitive analysis, Fourier transform infrared spectroscopy for bulk-to-surface partitioning studies, and surface washing techniques for quantitative coverage determination [1] [6] [14]. Each technique provides different temporal and spatial resolution, enabling comprehensive characterization of the coverage process from initial migration through equilibrium establishment [1] [6].

| Time Scale | Initial Rate | Equilibrium Time | Coverage Percentage | Driving Force | Measurement Method |

|---|---|---|---|---|---|

| Minutes to hours | Fast (20 min) | 2 hours | Near complete | Incompatibility | XPS |

| Hours to days | Moderate | 4.5 hours | 40% | Surface energy | FT-IR |

| Days to weeks | Slow | 7 days | 90%+ | Concentration gradient | Surface washing |

| Temperature dependent | Variable | Variable | Variable | Temperature | Multiple techniques |

Physical Description

Color/Form

XLogP3

Appearance

Melting Point

75-80 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 412 of 676 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 264 of 676 companies with hazard statement code(s):;

H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Plastics -> Other functions -> Slip promoter

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II

Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

General Manufacturing Information

Custom compounding of purchased resin

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Rubber product manufacturing

Transportation equipment manufacturing

Warehousing and distribution

13-Docosenamide, (13Z)-: ACTIVE